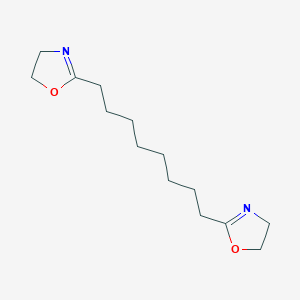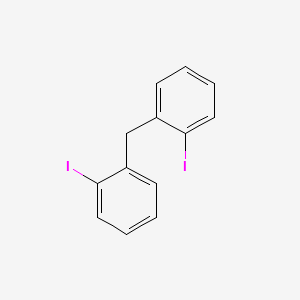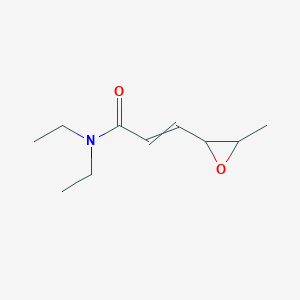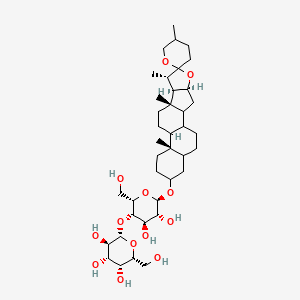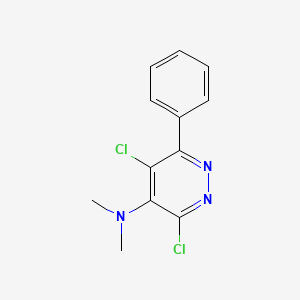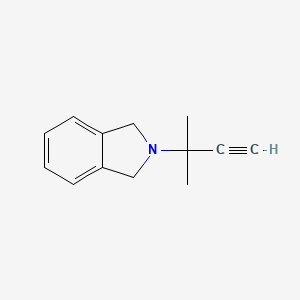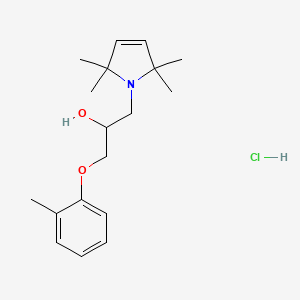
4-Nitro-5-(trimethylsilyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-5-(trimethylsilyl)-1H-pyrazole is a compound belonging to the class of nitroazoles, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound features a pyrazole ring substituted with a nitro group at the 4-position and a trimethylsilyl group at the 5-position. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of trimethylsilyl azide with nitroacetylene, resulting in the formation of the desired compound . The reaction conditions often require low temperatures, typically around -8 to -10°C, to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the pyrazole ring makes it susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nitrating Agents: Nitric acid or sulfuric-nitric acid mixtures are commonly used for nitration reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles with different functional groups, depending on the reagents and conditions used. For example, nitration can lead to the formation of polynitroazoles .
Scientific Research Applications
4-Nitro-5-(trimethylsilyl)-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trimethylsilyl group can undergo nucleophilic substitution. These interactions can affect the compound’s reactivity and stability, influencing its overall behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-5-(trimethylsilyl)-1H-1,2,3-triazole
- 4-Nitro-5-dinitromethyl-1,2,3-triazole
- 4-Nitro-5-nitrimino-1H-1,2,4-triazole
Uniqueness
4-Nitro-5-(trimethylsilyl)-1H-pyrazole is unique due to the presence of both nitro and trimethylsilyl groups on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
36960-51-7 |
|---|---|
Molecular Formula |
C6H11N3O2Si |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
trimethyl-(4-nitro-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C6H11N3O2Si/c1-12(2,3)6-5(9(10)11)4-7-8-6/h4H,1-3H3,(H,7,8) |
InChI Key |
GWMXSNLURNFDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=NN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


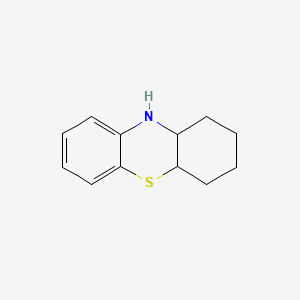
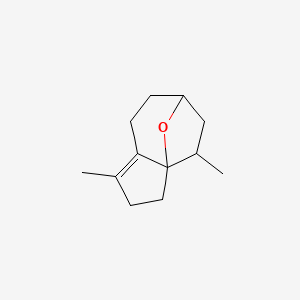
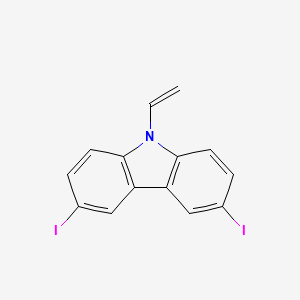
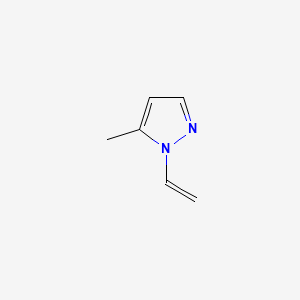
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
